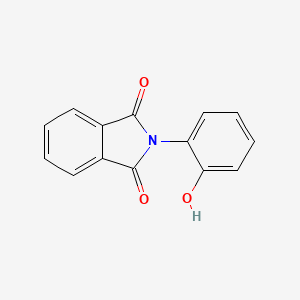

n-(o-Hydroxyphenyl)phthalimide

説明

N-(o-Hydroxyphenyl)phthalimide, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(o-Hydroxyphenyl)phthalimide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 239.23 g/mol. The compound features a phthalimide structure with a hydroxyl group ortho to the phenyl ring, which significantly influences its reactivity and biological activity.

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Various studies have highlighted the compound's effectiveness against bacterial and fungal strains. For instance, derivatives of phthalimide have shown promising antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

- Anticancer Potential : this compound and its derivatives have been evaluated for their anticancer properties. A study indicated that phthalimide-based analogues displayed significant cytotoxic effects against cancer cell lines, including HepG-2 (human liver cancer) cells . The mechanism involves the inhibition of key enzymes such as DNA gyrase B, which is crucial for DNA replication in cancer cells .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research suggests that phthalimide derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

- Neuroprotective Effects : Some studies have pointed out the potential neuroprotective effects of this compound. It has been suggested that certain derivatives may exhibit anticonvulsant activity with lower neurotoxicity compared to traditional anticonvulsants like phenytoin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in critical biochemical pathways, including those related to cancer proliferation and inflammation.

- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress by influencing ROS levels, thereby protecting cells from oxidative damage.

- Interference with Cell Signaling Pathways : this compound may interfere with cell signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Study : A recent study evaluated the anticancer activity of various phthalimide derivatives against HepG-2 cells. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

- Antimicrobial Screening : In vitro tests demonstrated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential utility in treating infections .

- Neurotoxicity Assessment : In vivo studies on animal models indicated that some derivatives of this compound exhibited anticonvulsant properties without significant neurotoxicity, highlighting their therapeutic potential for neurological disorders .

Summary of Biological Activities

特性

IUPAC Name |

2-(2-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-12-8-4-3-7-11(12)15-13(17)9-5-1-2-6-10(9)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBSEGLKCFPNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285214 | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-13-7 | |

| Record name | NSC41070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(o-hydroxyphenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the hydrolysis of N-(o-Hydroxyphenyl)phthalimide (1) unique compared to its analogue N-(o-methoxyphenyl)phthalimide (2)?

A1: The research primarily demonstrates the significant rate enhancement observed in the hydrolysis of this compound (1) due to intramolecular general base (IGB) assistance. [] This means that the o-OH group in the ionized form of compound 1 acts as a catalyst by activating a water molecule for nucleophilic attack on the imide carbonyl group. This IGB-assisted mechanism is not possible in N-(o-methoxyphenyl)phthalimide (2) due to the absence of the o-OH group. Consequently, the hydrolysis of compound 1 is significantly faster than compound 2, highlighting the crucial role of the o-OH group in facilitating the reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。